Mammalian Neurotoxic Potency: 2-Fold Greater Than Lambda-Cyhalothrin on Administered Dose Basis
In a direct head-to-head study, adult male rats received oral gavage doses of gamma-cyhalothrin (98% purified active isomer) and lambda-cyhalothrin (approximately 43% active isomer). Both isomers produced dose-related decreases in locomotor activity. The calculated ED50 (dose decreasing activity by 50%) was 1.29 mg/kg for gamma-cyhalothrin versus 2.65 mg/kg for lambda-cyhalothrin, representing a 2-fold higher potency for the resolved isomer on an administered-dose basis [1]. When adjusted for internal brain and plasma concentrations, gamma-cyhalothrin remained 1.3- to 1.6-fold more potent, consistent with the difference in active isomer purity [1].
| Evidence Dimension | Acute mammalian neurotoxic potency (locomotor activity ED50) |
|---|---|
| Target Compound Data | ED50 = 1.29 mg/kg (oral gavage) |
| Comparator Or Baseline | Lambda-cyhalothrin ED50 = 2.65 mg/kg (oral gavage) |
| Quantified Difference | 2-fold lower ED50 (gamma-cyhalothrin more potent); 1.3–1.6-fold more potent on internal concentration basis |
| Conditions | Adult male rats; 1-hour locomotor activity measured 1.5 h post oral gavage; brain and plasma levels by LC/MS/MS |
Why This Matters
This is the most direct quantitative evidence of stereochemistry-driven potency difference in a mammalian model, directly informing mammalian safety margin calculations and hazard-based procurement decisions.
- [1] Moser, V.C., et al. (2016). Locomotor activity and tissue levels following acute administration of lambda- and gamma-cyhalothrin in rats. Toxicology and Applied Pharmacology, 313, 97–103. View Source
